

Application Note: Quantification of Imidocarb Dipropionate Using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Imidocarb Dipropionate	
Cat. No.:	B1671755	Get Quote

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Imidocarb dipropionate** in pharmaceutical formulations. The developed isocratic method utilizes a C18 column with a simple mobile phase, ensuring high-throughput analysis with excellent accuracy, precision, and linearity. This method is suitable for routine quality control and stability testing of **Imidocarb dipropionate**.

Introduction

Imidocarb dipropionate is a carbanilide derivative used in veterinary medicine as an antiprotozoal agent for the treatment of infections such as babesiosis and anaplasmosis.[1][2] [3] Accurate quantification of Imidocarb dipropionate in pharmaceutical dosage forms is crucial to ensure its safety and efficacy. This application note presents a detailed protocol for a stability-indicating RP-HPLC method that can reliably quantify Imidocarb dipropionate, even in the presence of degradation products.

Physicochemical Properties of Imidocarb Dipropionate



A summary of the key physicochemical properties of **Imidocarb dipropionate** is provided in the table below. This information is essential for method development, particularly in selecting the appropriate solvent, column, and detection wavelength.

Property	Value	Reference
Chemical Formula	C19H20N6O · 2C3H6O2	[4]
Molecular Weight	496.6 g/mol	[4]
Appearance	White to off-white crystalline powder	[5]
Solubility	Soluble in water and methanol; slightly soluble in ethanol, DMSO, and dimethyl formamide.[2][4]	[2][4]
UV Maximum (λmax)	243 nm, 254 nm, 260 nm	[1][4][6]

Experimental Protocol Materials and Reagents

- Imidocarb dipropionate reference standard (Purity ≥98%)
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA) (Analytical grade)
- · Milli-Q water or HPLC grade water
- Imidocarb dipropionate injection (120 mg/mL) for sample analysis

Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm particle size)



- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)
- Sonicator

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of **Imidocarb dipropionate**:

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 μm)
Mobile Phase	0.2% Trifluoroacetic acid (TFA) in water : Acetonitrile (80:20, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
Detection Wavelength	243 nm
Run Time	Approximately 10 minutes

Preparation of Solutions

Diluent: A mixture of water and acetonitrile (1:1, v/v) was used as the diluent.[1]

Standard Stock Solution (100 μ g/mL): Accurately weigh 10 mg of **Imidocarb dipropionate** reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the diluent and make up the volume. Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solutions (5 - 40 μ g/mL): Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 5 μ g/mL to 40 μ g/mL.[1][7]



Sample Solution (20 μ g/mL): Take 1 mL of the **Imidocarb dipropionate** injection (120 mg/mL) and transfer it to a 100 mL volumetric flask. Dilute to volume with the diluent. From this solution, transfer 1 mL to a 10 mL volumetric flask and make up the volume with the mobile phase to achieve a final concentration of approximately 20 μ g/mL. Filter the final solution through a 0.45 μ m syringe filter before injection.

Method Validation Summary

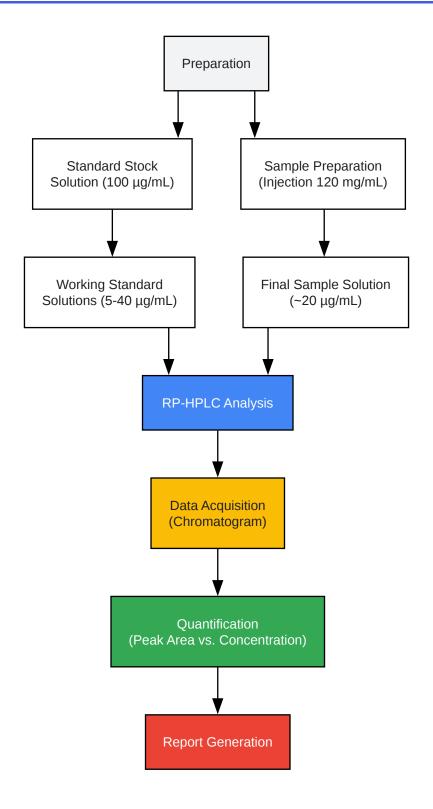
The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The key validation parameters are summarized in the table below.

Parameter	Result
Linearity Range	5 - 40 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.0015 μg/mL
Limit of Quantification (LOQ)	0.0048 μg/mL
Accuracy (% Recovery)	98% - 102%
Precision (%RSD)	< 2%
Retention Time	Approximately 6.08 minutes[7]

Workflow and Diagrams

The overall workflow for the quantification of **Imidocarb dipropionate** is depicted in the following diagram.



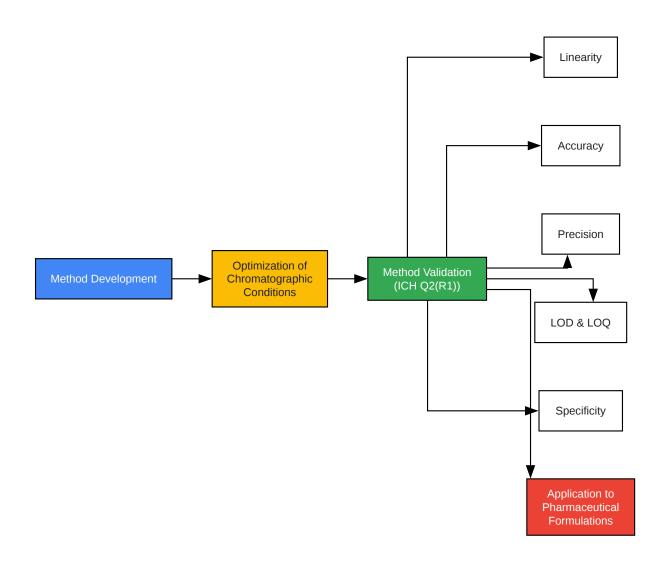


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Caption: Experimental workflow for **Imidocarb dipropionate** quantification.

The logical relationship for the method development and validation process is illustrated below.





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Caption: Logical relationship of method development and validation.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the quantification of **Imidocarb dipropionate** in pharmaceutical formulations. The method's validation demonstrates its suitability for routine quality control analysis and stability studies, ensuring the integrity and potency of the drug product. The use of a common C18 column and a



straightforward mobile phase makes this method easily adaptable in most analytical laboratories.

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- To cite this document: BenchChem. [Application Note: Quantification of Imidocarb Dipropionate Using a Stability-Indicating RP-HPLC Method]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671755#rp-hplc-method-development-for-imidocarb-dipropionate-quantification]

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